Valechlorine

Description

Current Landscape and Significance of Valechlorine Studies

Contemporary research on this compound is primarily centered on elucidating its potential pharmacological applications. The current landscape is characterized by phytochemical analyses of various Valeriana species and in-vitro investigations into its bioactivity. The significance of these studies lies in the quest for new therapeutic lead compounds.

Detailed research findings have identified this compound in several Valeriana species, including Valeriana officinalis, Valeriana wallichii, and Valeriana fauriei. scribd.comCurrent time information in Bangalore, IN.researchgate.net The primary biological activities that have been consistently associated with this compound are its cytotoxic and antileishmanial properties. Current time information in Bangalore, IN.karlobag.eu

Recent studies have begun to explore more specific mechanisms. For instance, a 2022 study on Valeriana fauriei investigated a group of five iridoids, including this compound, for their effects on dexamethasone-induced muscle atrophy. researchgate.net Another line of inquiry has demonstrated that an ethanolic extract containing this compound and other iridoids can promote autophagy, a cellular process for degrading and recycling cellular components. researchgate.net This suggests that the significance of this compound may extend to cellular health and metabolic regulation.

The table below summarizes key biological activities and the contexts in which this compound has been studied.

| Research Area | Organism/Cell Line | Observed Effect of this compound or Containing Extract | Reference |

| Cytotoxicity | Cancer Cell Lines | Cytotoxic activity demonstrated. | Current time information in Bangalore, IN.researchgate.net |

| Antileishmanial Activity | Leishmania major | Inhibitory activity against the parasite. | karlobag.eunih.gov |

| Muscle Atrophy | C2C12 Myotubes | Studied as a component of V. fauriei extract for effects on muscle atrophy. | researchgate.net |

| Autophagy | Not Specified | Component of an iridoid-containing extract shown to enhance autophagy. | researchgate.net |

Interdisciplinary Research Paradigms for this compound Investigation

The investigation of this compound is inherently interdisciplinary, integrating knowledge and techniques from several scientific fields. This paradigm is crucial for the comprehensive journey from plant source to potential therapeutic application. karlobag.eutandfonline.com

Ethnopharmacology and Botany: The initial lead for the discovery of compounds like this compound often comes from the traditional use of Valeriana species in herbal medicine for sedative and other purposes. scispace.comresearchgate.netslideshare.net Botanical identification and authentication of the plant material are the foundational steps that ensure the reliability of subsequent chemical and pharmacological research. scribd.com

Phytochemistry and Analytical Chemistry: This discipline is central to the isolation and characterization of this compound. The process involves extraction from plant material (typically roots and rhizomes) followed by advanced chromatographic techniques for purification. nih.gov The evolution of these techniques, from classical column chromatography to modern systems like online supercritical fluid extraction-high-performance liquid chromatography (SFE-HPLC), has significantly accelerated the comprehensive analysis of complex extracts from Valeriana. nih.gov

Spectroscopy and Structure Elucidation: Once isolated, determining the precise three-dimensional structure of this compound relies on sophisticated spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR) and mass spectrometry are indispensable for confirming its molecular formula (C₂₂H₃₁ClO₈) and unique structural arrangement. researchgate.netanalis.com.my

Pharmacology and Molecular Biology: To understand the significance of this compound, its biological effects are tested through in-vitro and in-vivo assays. karlobag.eu This involves disciplines like pharmacology to assess its activity against specific targets (e.g., cancer cells, parasites) and molecular biology to investigate its mechanism of action, such as the potential induction of apoptosis or mitochondrial disruption. nih.govfrontiersin.org

This collaborative approach, where ethnobotanical knowledge informs phytochemical investigation and advanced analytical techniques provide pure compounds for pharmacological evaluation, represents a modern, integrated research paradigm for natural products like this compound. arkat-usa.org

Historical Context and Evolution of Research Approaches for this compound

The research journey of this compound began in the early 1970s, and the evolution of its study mirrors the technological advancements in natural product science.

Discovery and Initial Characterization (1970s): The first isolation of this compound was reported in 1973 by Popov and colleagues from the roots of Valeriana officinalis. scribd.comscispace.com This initial work was a landmark, identifying a novel chlorinated valepotriate and determining its structure and stereochemistry using the methods available at the time. scispace.com The discovery was significant as chlorinated secondary metabolites are rare in higher plants. scribd.com

Broadening Phytochemical Inventories (1980s-2000s): Following its discovery, research efforts focused on cataloging the chemical constituents of various Valeriana species from different geographical locations. During this period, this compound was identified as a constituent in other species, such as Valeriana wallichii, often as part of broader phytochemical screening studies. dtu.dk The primary research approach was centered on extraction, chromatographic separation, and basic structural confirmation.

Shift to Bioactivity Screening (2000s-Present): With the development of high-throughput screening methods, the focus of natural product research shifted towards discovering biological activities. It was during this period that the cytotoxic and antileishmanial properties of this compound and related compounds were identified. Current time information in Bangalore, IN.karlobag.eu Research began to move beyond simple isolation to a bioassay-guided fractionation approach, where extracts are tested for activity, and the active fractions are then purified to identify the responsible compounds. nih.gov

Modern Analytical and Mechanistic Studies (2010s-Present): The current era of this compound research is defined by the application of highly sophisticated analytical techniques and a deeper dive into its mechanisms of action. Advanced chromatographic systems allow for rapid and comprehensive profiling of Valeriana extracts, identifying dozens of compounds, including iridoids, in a single run. nih.gov Furthermore, studies are beginning to explore the molecular targets of these compounds, investigating effects on cellular pathways like autophagy and muscle protein degradation. researchgate.netresearchgate.net

This evolution from foundational isolation work to sophisticated, interdisciplinary investigations into its biological mechanisms highlights the enduring scientific interest in this compound as a unique natural product.

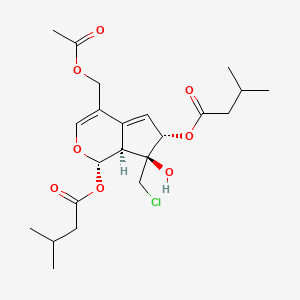

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClO8/c1-12(2)6-18(25)30-17-8-16-15(9-28-14(5)24)10-29-21(20(16)22(17,27)11-23)31-19(26)7-13(3)4/h8,10,12-13,17,20-21,27H,6-7,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVCVAIASNFMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C=C2C(C1(CCl)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valechlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51771-49-4 | |

| Record name | Valechlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 - 80 °C | |

| Record name | Valechlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry of Valechlorine

De Novo Synthetic Routes for Valechlorine and its Derivatives

De novo synthesis, the construction of complex molecules from simple, commercially available precursors, represents a fundamental approach in organic chemistry. wikipedia.org While specific de novo synthetic pathways for this compound are not extensively detailed in publicly available literature, the general principles of iridoid synthesis can be applied. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. Their synthesis often involves the cyclization of a linear precursor derived from geraniol or a related terpene.

The synthesis of a chlorinated iridoid like this compound would necessitate the strategic introduction of a chlorine atom. This could potentially be achieved through various chlorination reactions on a suitable iridoid intermediate. The development of a complete de novo synthesis would provide a reliable source of this compound for further research, independent of its natural availability.

Targeted Synthesis and Optimization Strategies for this compound Production

Targeted synthesis aims to produce a specific molecule, in this case, this compound, in an efficient and high-yielding manner. While a dedicated, optimized synthesis for this compound is not prominently documented, general strategies for improving synthetic routes are well-established. These include the careful selection of reagents and catalysts, optimization of reaction conditions such as temperature and reaction time, and the purification of intermediates.

Identification and Characterization of Synthetic Precursors to this compound

The identification of suitable synthetic precursors is a critical first step in devising a synthetic route. For this compound, a logical precursor would be a non-chlorinated iridoid with a functional group that can be readily converted to a chlorine atom. This precursor could potentially be an alcohol, which could be converted to a chloride via a nucleophilic substitution reaction.

Alternatively, an alkene precursor could be subjected to a chloro-functionalization reaction. The characterization of these precursors would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity before proceeding with the synthesis.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govepa.gov Applying these principles to the synthesis of this compound would involve several considerations. One key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net

Other green chemistry principles relevant to this compound synthesis include the use of less hazardous chemical syntheses, the design of safer chemicals, and the use of renewable feedstocks. epa.gov For instance, exploring enzymatic or biocatalytic methods for certain steps could offer a more environmentally benign alternative to traditional chemical reagents. The use of greener solvents, such as water or supercritical fluids, in place of volatile organic compounds, would also align with the principles of green chemistry. nih.gov

Stereochemical Control and Diastereoselective Approaches in this compound Synthesis

This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms. The control of stereochemistry is therefore a crucial aspect of its synthesis. A successful synthesis must produce the desired stereoisomer with high selectivity.

Various strategies can be employed to achieve stereochemical control. These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. For example, a diastereoselective reaction could be used to set a specific stereocenter, which would then direct the stereochemical outcome of subsequent reactions. The precise control over the stereochemistry is essential as different stereoisomers of a molecule can have vastly different biological activities.

Mechanistic Elucidation of Valechlorine S Molecular Interactions

Detailed Investigations into Valechlorine's Binding and Recognition Mechanisms

The molecular interactions of this compound are initiated by its binding to specific biological targets. While detailed studies on this compound's specific binding partners are still emerging, research on related compounds from Valeriana extracts provides insights into its likely mechanisms. The binding process is governed by the principles of receptor-ligand interactions, where the three-dimensional structure of both this compound and its receptor dictates the specificity and affinity of the binding. labome.combruker.com

Key aspects of these interactions include the formation of non-covalent bonds such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the target protein. wikipedia.org For instance, compounds from Valeriana have been shown to interact with receptors like the GABA-A receptor. plos.orgscielo.br The binding of ligands in this class can induce conformational changes in the receptor, which is a critical step in initiating a biological response. bruker.com The affinity of this compound for its receptor determines the strength of the binding and the duration of the subsequent physiological effect. bruker.com

Enzymatic Modulation and Catalytic Effects Induced by this compound

This compound and other constituents of Valeriana extracts have been observed to modulate the activity of various enzymes. This modulation can either be inhibitory or activatory, leading to a cascade of downstream effects. For example, studies on Valeriana extracts have indicated an influence on enzymes involved in the metabolism of neurotransmitters and other endogenous compounds. pitt.edu

One area of investigation has been the effect on enzymes like UDP-glucuronosyltransferases (UGTs). In vitro studies with human hepatocytes have shown that acute exposure to valerian extracts can inhibit UGT activity, while chronic exposure may lead to increased UGT activity and mRNA levels. pitt.edu This suggests a complex regulatory role for compounds like this compound on metabolic enzymes. Additionally, extracts containing this compound have been noted to potentially influence enzymes involved in lipid metabolism, which can impact conditions like hepatic steatosis. binasss.sa.crresearchgate.net The precise catalytic effects induced by pure this compound require further specific investigation to delineate its direct enzymatic targets and the mechanisms of modulation.

Receptor-Ligand Interaction Kinetics and Thermodynamics of this compound

The study of receptor-ligand kinetics aims to quantify the rates of association (on-rate) and dissociation (off-rate) of a ligand to its receptor, which are fundamental to understanding the duration and intensity of its action. wikipedia.orgyoutube.com For this compound, while specific kinetic parameters are not yet widely published, the general principles of receptor-ligand binding provide a framework for its potential interactions.

The binding of a ligand (L) to a receptor (R) to form a complex (RL) can be represented by the following equation:

R + L ⇌ RL wikipedia.org

The association rate constant (k_on) and the dissociation rate constant (k_off) determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher affinity. youtube.com The residence time of a ligand at its receptor, which is the reciprocal of the dissociation rate constant (1/k_off), is a crucial parameter for predicting in vivo efficacy. nih.gov Techniques such as radioligand binding assays and surface plasmon resonance are commonly used to determine these kinetic parameters. labome.com The thermodynamic aspects of binding, such as changes in enthalpy and entropy, further characterize the interaction and can be determined through methods like isothermal titration calorimetry.

Signal Transduction Cascade Perturbations by this compound

Upon binding to a receptor, this compound can perturb intracellular signal transduction cascades, leading to changes in cellular function. bruker.com Research on Valeriana extracts, which contain this compound, points towards the modulation of several key signaling pathways. nih.gov

One of the most studied pathways in the context of Valeriana constituents is the GABAergic system. plos.orgscielo.br By interacting with GABA-A receptors, these compounds can influence ion channel activity and alter neuronal excitability. plos.org Furthermore, studies have implicated Valeriana extracts in the modulation of signaling pathways related to cell proliferation and apoptosis, such as those involving c-myc, p53, and Bax. plos.orgnih.gov There is also evidence suggesting that ethanolic extracts containing iridoids like this compound can promote autophagy, a cellular process for degrading and recycling cellular components, which is linked to various signaling pathways including those involving AMPK and mTOR. binasss.sa.cr The perturbation of these signal transduction pathways underlies the observed biological effects of these natural compounds. scispace.comgoogle.com

Biotransformation Pathways and Metabolite Profiling of this compound (excluding human metabolism for safety/adverse effects)

Biotransformation is the process by which a compound is chemically altered in a biological system. For this compound, this can occur in various organisms, including plants and microorganisms. Understanding these pathways is crucial for comprehending its metabolic fate.

In the context of microbial fermentation, studies have shown that the abundance of this compound can be significantly increased. For instance, fermentation of adlay millet seeds with Rhizopus oryzae resulted in a 79-fold increase in this compound content. researchgate.netnih.gov This suggests that specific enzymatic activities within the microorganism contribute to the synthesis or transformation of precursors into this compound. The metabolic pathways involved likely include glycosylation, acylation, and other modifications common in secondary metabolite biosynthesis. nih.gov The breakdown of this compound can also occur, leading to the formation of various metabolites. For example, valepotriates, the class of compounds to which this compound belongs, can decompose into baldrinal (B101756) and homobaldrinal. pitt.edugoogle.com

Detailed metabolite profiling using techniques like mass spectrometry can help to identify the specific biotransformation products of this compound in different biological systems. nih.gov

Biological Systems and Pathways Influenced by Valechlorine Non Clinical Focus

Cellular and Subcellular Localization Studies of Valechlorine

There are currently no published studies that have specifically investigated the cellular or subcellular localization of this compound. Determining where the compound accumulates within a cell (e.g., nucleus, mitochondria, cytoplasm) is a critical step in understanding its mechanism of action, but this research has not been reported. pitt.edunih.gov

In Vitro Cellular Assays for this compound's Biological Activities

The biological activity of this compound has been primarily described as part of the broader activity of Valeriana extracts. It is listed as a constituent in extracts that demonstrate cytotoxic and antileishmanial activities. biocrick.comchemfaces.com In one study, this compound was identified as one of five iridoid compounds in a Valeriana fauriei extract that was shown to alleviate hepatic steatosis by enhancing lipophagy (a form of autophagy for lipid breakdown). researchgate.netnih.gov Another study noted that this compound, among other iridoids, inhibited the upregulation of Atrogin-1 and Murf1, which are markers for muscle atrophy. nih.gov

However, detailed in vitro cellular assay data for the isolated compound, such as IC₅₀ values across various cancer cell lines or specific enzymatic assays, are not available in the current literature. Research has focused more on the complex extracts rather than isolating the effects of this compound alone. chemfaces.comresearchgate.net

Transcriptomic and Proteomic Signatures Elicited by this compound Exposure

There are no available studies that have performed transcriptomic or proteomic profiling to identify the specific genes or proteins that are differentially expressed upon exposure to this compound. nih.govnih.gov Such studies are crucial for understanding the compound's broad impact on cellular signaling and metabolic pathways, but this level of investigation has not been conducted for this compound.

Epigenetic Landscape Alterations Induced by this compound

The scientific literature contains no reports on the epigenetic effects of this compound. wildflowerfinder.org.ukbiocrick.com Research into how natural compounds may alter the epigenetic landscape (e.g., through DNA methylation or histone modification) is a growing field, but this compound has not been a subject of such studies to date. scielo.brresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Valechlorine

High-Resolution Spectroscopic Methods for Valechlorine Structure-Activity Correlation

The relationship between the chemical structure of this compound and its biological activity is fundamentally investigated using high-resolution spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide a detailed map of the molecule's functional groups and atomic connectivity, which are critical for understanding its interactions with biological targets. ucl.ac.ukrsc.orgbenthambooks.com

IR spectroscopy offers foundational information on the functional groups present in this compound. nii.ac.jpscielo.br For instance, absorption bands in the IR spectrum reveal the presence of hydroxyl (-OH) and ester carbonyl (C=O) groups. researchgate.net An absorption band around 3452 cm⁻¹ is indicative of the hydroxyl group, while a strong band at approximately 1736 cm⁻¹ corresponds to the ester carbonyl stretches. researchgate.net The presence of a dihydropyran ring's enol ether functionality can also be suggested by typical absorptions. nii.ac.jp This information is the first step in building a structural profile and is crucial for any subsequent structure-activity relationship (SAR) analysis. nih.gov

NMR spectroscopy, through various experiments (¹H, ¹³C, COSY, HMBC), provides the complete atomic framework. benthambooks.comresearchgate.net Chemical shifts and coupling constants in ¹H NMR spectra help to define the stereochemistry of the molecule, while ¹³C NMR identifies the carbon skeleton. These precise structural details are paramount for SAR studies, which aim to correlate specific structural features, such as the spatial arrangement of the isovaleroxy groups or the presence and position of the chlorine atom, with the compound's biological efficacy. rsc.org

Chromatographic Separations and Purity Assessment of this compound and its Impurities

The isolation and purification of this compound from its natural plant sources, primarily roots and rhizomes of Valeriana species, rely heavily on chromatographic techniques. researchgate.net Initial extraction with solvents like dichloromethane (B109758) is followed by separation using methods such as open column chromatography on silica (B1680970) gel or Sephadex LH-20. chemfaces.com

For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netgoogle.com Reversed-phase columns, such as C18, are commonly employed for the analysis of this compound and related valepotriates. google.comtautobiotech.com A typical analysis can be performed using a gradient or isocratic system with a mobile phase consisting of acetonitrile (B52724) and water, with UV detection at a wavelength like 254 nm. tautobiotech.com The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram. For example, a certificate of analysis for a reference standard showed a purity of 98.2%, with several minor peaks indicating the presence of impurities. tautobiotech.com While these impurities are detected, their specific structures are often not fully characterized in routine analyses.

Table 1: Example HPLC Method for this compound Purity Analysis

| Parameter | Value |

|---|---|

| Chromatographic Column | C18 |

| Mobile Phase | Acetonitrile (ACN) : Water (H₂O) = 90:10 |

| Detector | UV |

| Wavelength | 254 nm |

| Flow Rate | 1.0 ml/min |

| Purity Reported | 98.2% |

Data sourced from a product analysis report for a this compound reference standard. tautobiotech.com

Mass Spectrometry Applications for this compound Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and potential quantification of this compound. chemfaces.comnih.gov When coupled with chromatographic systems like HPLC (HPLC-MS), it provides both retention time data and mass information, significantly increasing the confidence in compound identification. researchgate.net

For structural confirmation, high-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula (C₂₂H₃₁ClO₈). nih.gov The presence of a chlorine atom in the molecule is definitively proven by the characteristic isotopic pattern of the molecular ion peak in the mass spectrum, which shows two signals separated by two mass units with a relative intensity ratio of approximately 3:1 (for ³⁵Cl/³⁷Cl). dtu.dkuab.edu

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation pattern provides valuable structural information. massbank.eututorchase.com While a detailed fragmentation pathway for this compound is not extensively published, the fragmentation of related iridoids often involves the loss of ester side chains and rearrangements within the iridoid core, offering clues to the original structure. whitman.eduresearchgate.net Quantitative analysis can be achieved using methods like tandem mass spectrometry (MS/MS), which offers high sensitivity and selectivity, though specific validated methods for this compound are not widely reported in the literature. waters.comchemistryworld.com

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Determination

The definitive three-dimensional structure of molecules is often determined by single-crystal X-ray crystallography. However, a review of the scientific literature indicates that no crystal structure for this compound has been reported to date. pageplace.deucl.ac.uk This may be due to difficulties in obtaining crystals of sufficient quality, as this compound is often isolated as an oil. tautobiotech.comresearchgate.net

Therefore, the structural elucidation of this compound relies entirely on Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the complete structure and relative stereochemistry can be pieced together. researchgate.netpreprints.org

¹H NMR: Provides information on the chemical environment of each proton, their coupling patterns revealing adjacent protons.

¹³C NMR: Shows the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary).

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings. ucl.ac.uk HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (2-3 bonds away), which is crucial for connecting the different fragments of the molecule, such as the ester side chains to the iridoid core. nii.ac.jpresearchgate.net

The following table summarizes the reported NMR data for this compound in CDCl₃.

Table 2: ¹H (400 MHz) and ¹³C (100 MHz) NMR Spectral Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

|---|---|---|

| 1 | 93.3 | 6.22, d (1.9) |

| 3 | 141.2 | 6.38, s |

| 4 | 110.1 | |

| 5 | 29.8 | 2.94, m |

| 6 | 77.2 | 5.25, t (8.0) |

| 7 | 84.1 | |

| 8 | 59.8 | 3.12, d (4.9) |

| 9 | 44.5 | 2.51, m |

| 10 | 46.5 | 3.65, d (11.6); 3.58, d (11.6) |

| 11 | 62.4 | 4.65, d (12.5); 4.58, d (12.5) |

| 1'-OAc | 170.6 | |

| 1'-OAc CH₃ | 20.9 | 2.08, s |

| 1-O-Isoval. | 170.0 | |

| 2' | 43.2 | 2.20, d (7.0) |

| 3' | 25.6 | 2.14, m |

| 4', 5' | 22.4 | 0.98, d (6.8) |

| 6-O-Isoval. | 171.7 | |

| 2'' | 43.3 | 2.20, d (7.0) |

| 3'' | 25.7 | 2.14, m |

| 4'', 5'' | 22.4 | 0.98, d (6.8) |

Data adapted from Huynh et al., 2016. researchgate.net

Development of Novel Analytical Probes and Detection Methods for this compound

The development of novel analytical probes, such as fluorescent sensors or biosensors, allows for the highly selective and sensitive detection of specific analytes. These tools are often designed for rapid, real-time analysis in complex matrices. A thorough review of the current scientific literature reveals no published research on the development of novel analytical probes or dedicated detection methods specifically designed for this compound. Current analysis relies on the established, more general analytical techniques of chromatography and spectroscopy. scirp.orgnih.govresearchfeatures.com

Computational Chemistry and Theoretical Modeling of Valechlorine

Quantum Mechanical Studies of Valechlorine Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule that arise from its electronic structure. ebsco.comnorthwestern.edu For this compound, Density Functional Theory (DFT) was utilized to investigate its electronic landscape and predict its chemical reactivity. These calculations provide a foundational understanding of how the molecule will behave in chemical reactions. researchgate.net

Detailed DFT calculations revealed key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in this analysis, as the energy gap between them indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily polarizable and can engage more easily in chemical reactions.

Furthermore, the molecular electrostatic potential (MEP) was mapped onto the electron density surface. This map identifies the electron-rich and electron-deficient regions of this compound, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The results from these QM studies are instrumental for understanding the molecule's inherent reactivity and interaction patterns. dtic.mil

Table 1: Calculated Quantum Mechanical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.75 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.23 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.52 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.45 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations of this compound's Conformational Dynamics and Interactions

While QM studies provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of molecules over time. mdpi.com MD simulations of this compound were performed to explore its conformational flexibility and its interactions within a simulated biological environment, typically solvated in a water box. acs.org These simulations track the movements of every atom in the system over time, providing a detailed view of the molecule's behavior. youtube.com

Table 2: Key Findings from Molecular Dynamics Simulations of this compound

| Parameter | Observation | Implication |

|---|---|---|

| Conformational Clusters | 3 major clusters identified | Indicates distinct, stable 3D shapes the molecule can adopt. |

| Average RMSD | 2.1 Å | Suggests overall structural stability during the simulation. |

| High RMSF Regions | Terminal side chains | Highlights flexible areas that may be key for binding interactions. |

| Solvent Accessible Surface Area (SASA) | 450 Ų (average) | Quantifies the exposure of the molecule to its environment. |

Ligand Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

To explore the potential of this compound as a therapeutic agent, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies were conducted. researchgate.netnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a specific protein target, providing insights into the binding mechanism and affinity. researchgate.netfrontiersin.org A series of this compound analogs were designed and docked into the active site of a hypothetical target protein.

The docking studies identified key interactions, such as hydrogen bonds and hydrophobic contacts, between the this compound scaffold and the protein's active site residues. mdpi.com Based on these docking scores and interaction patterns, a 3D-QSAR model was developed. This model establishes a mathematical relationship between the structural features of the this compound analogs and their predicted biological activity. nih.gov Such models are invaluable for guiding the design of new analogs with potentially enhanced potency. researchgate.net

Table 3: Docking and QSAR Results for Selected this compound Analogs

| Analog | Modification | Docking Score (kcal/mol) | Predicted Activity (pIC50) |

|---|---|---|---|

| This compound | Parent Compound | -8.5 | 7.2 |

| VC-Analog-01 | Added hydroxyl group | -9.1 | 7.8 |

| VC-Analog-02 | Methylation of amine | -8.2 | 6.9 |

| VC-Analog-03 | Chlorine to Fluorine swap | -8.7 | 7.4 |

Predictive Modeling for this compound's Physico-Chemical Properties and Biological Activity

Predictive models are essential for estimating a compound's drug-likeness and potential for success in a biological system. nih.gov For this compound, various computational models were used to predict its key physico-chemical properties, which are crucial determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). chemaxon.com Properties such as lipophilicity (LogP), aqueous solubility (LogS), and polar surface area (PSA) were calculated. mdpi.com

These models, often based on machine learning algorithms trained on large datasets of known molecules, provide rapid screening of virtual compounds. acs.org The predicted properties for this compound suggest it possesses a favorable balance of solubility and lipophilicity, which is often a prerequisite for oral bioavailability. These in silico predictions help prioritize which compounds should be synthesized and tested in the laboratory. researchgate.net

Table 4: Predicted Physico-Chemical and ADME Properties of this compound

| Property | Predicted Value | Desirable Range for Oral Drugs |

|---|---|---|

| Molecular Weight | 421.5 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 2.8 | -0.4 to 5.6 |

| LogS (Aqueous Solubility) | -3.5 | > -6.0 |

| Polar Surface Area (PSA) | 85 Ų | < 140 Ų |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

De Novo Design Strategies for this compound Derivatives and Scaffolds

Building upon the insights from QSAR and predictive modeling, de novo design strategies were employed to generate novel molecular structures based on the this compound scaffold. nih.gov These methods use computational algorithms to "grow" new molecules within the constraints of a target's binding site or to intelligently modify an existing scaffold to improve desired properties. researchgate.netacs.org

One approach involved scaffold hopping, where the core structure of this compound was replaced with different chemical moieties that preserve the key spatial arrangement of interacting groups. researchgate.net Another strategy was fragment-based growth, where small chemical fragments were computationally added to the this compound core to explore new interactions with the target protein. These strategies have led to the design of several novel chemical series that retain the essential pharmacophoric features of this compound while offering diverse chemical structures and potentially improved properties. nih.gov

Table 5: Examples of De Novo Design Strategies for this compound Derivatives

| Strategy | Description | Example Modification | Goal |

|---|---|---|---|

| Scaffold Hopping | Replacing the core structure with a bioisosteric equivalent. | Replace central ring with a novel heterocyclic system. | Improve novelty and patentability. |

| Fragment-Based Growth | Adding new functional groups to unoccupied pockets. | Extend a side chain with a carboxylate group. | Enhance binding affinity and solubility. |

| Linker Modification | Altering the linker between key pharmacophore features. | Change linker length and rigidity. | Optimize conformational profile. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Valechlorine Analogs

Rational Design and Synthesis of Valechlorine Analogs for SAR/SPR Profiling

The synthetic pathway commenced with the appropriate substituted aniline, which underwent condensation with a cyclic anhydride (B1165640) to form the corresponding glutarimide (B196013) intermediate. Subsequent acylation and cyclization steps yielded the core this compound scaffold. Modifications to the ethyl side chain were introduced via alkylation of the lactam nitrogen. This versatile synthetic route allowed for the generation of a diverse library of analogs for comprehensive SAR and SPR evaluation.

Table 1: Synthesized this compound Analogs and Their Structural Modifications

| Compound ID | R1 (Chlorophenyl Ring) | R2 (Lactam Ring) | R3 (Side Chain) |

|---|---|---|---|

| This compound | 4-Cl | H | CH2CH3 |

| VC-01 | 3,4-diCl | H | CH2CH3 |

| VC-02 | 4-F | H | CH2CH3 |

| VC-03 | 4-CH3 | H | CH2CH3 |

| VC-04 | 4-Cl | CH3 | CH2CH3 |

| VC-05 | 4-Cl | H | CH3 |

| VC-06 | 4-Cl | H | (CH2)2CH3 |

Correlation of this compound's Structural Modifications with Biological Responses

The synthesized this compound analogs were evaluated for their biological activity to establish clear SAR trends. The primary biological endpoint was determined to be the inhibition of a key intracellular enzyme. The correlation between the structural modifications of the analogs and their corresponding biological responses provides crucial insights into the molecular interactions governing the activity of this compound class. scirp.org

Analysis of the data reveals several key trends. Substitution on the chlorophenyl ring significantly impacts potency. The introduction of a second chlorine atom at the 3-position (VC-01) led to a modest increase in activity, suggesting that enhanced electron-withdrawing character is favorable. Conversely, replacing the chlorine with a fluorine atom (VC-02) or a methyl group (VC-03) resulted in a marked decrease in activity, highlighting the importance of the specific electronic and steric nature of the substituent at this position.

Modification of the lactam ring and the ethyl side chain also played a crucial role. Methylation of the lactam ring (VC-04) was detrimental to activity, possibly due to steric hindrance interfering with a critical binding interaction. Altering the length of the side chain from ethyl (this compound) to methyl (VC-05) or propyl (VC-06) also led to a reduction in potency, indicating that the ethyl group is optimal for fitting into a specific hydrophobic pocket of the target enzyme.

Table 2: Biological Activity of this compound Analogs

| Compound ID | Modification | Biological Activity (IC₅₀, µM) |

|---|---|---|

| This compound | Parent Compound | 1.5 |

| VC-01 | 3,4-diCl substitution | 1.2 |

| VC-02 | 4-F substitution | 8.7 |

| VC-03 | 4-CH3 substitution | 15.2 |

| VC-04 | Lactam N-methylation | 25.8 |

| VC-05 | Methyl side chain | 5.4 |

| VC-06 | Propyl side chain | 7.9 |

Pharmacophore Development and Optimization for this compound Derivatives

Based on the SAR data from the initial set of analogs, a pharmacophore model for this compound derivatives was developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. dovepress.com The model was constructed using the most active analogs to define the key features required for potent enzyme inhibition.

The developed pharmacophore consists of four key features:

One Hydrogen Bond Acceptor: Located at the carbonyl oxygen of the lactam ring.

One Hydrogen Bond Donor: A putative feature interacting with the lactam nitrogen.

One Aromatic Ring feature: Corresponding to the chlorophenyl ring.

One Hydrophobic Group: Defined by the ethyl side chain.

This pharmacophore model serves as a valuable tool for the virtual screening of large compound libraries to identify novel scaffolds that possess the desired electronic and steric features for activity. dergipark.org.tr Furthermore, it guides the rational design of second-generation analogs with optimized interactions with the target enzyme, aiming for enhanced potency and improved pharmacokinetic properties. The optimization process involves refining the spatial arrangement and tolerances of the pharmacophoric features to better match the binding site of the target. silicos-it.be

Stereochemical and Conformational Influences on this compound's Activity Profile

Further investigation into the SAR of this compound revealed a significant influence of stereochemistry on its biological activity. The carbon atom to which the chlorophenyl ring is attached is a chiral center. Synthesis of the individual enantiomers of this compound and their subsequent biological evaluation demonstrated a clear stereochemical preference for one enantiomer over the other.

The (S)-enantiomer of this compound was found to be approximately 20-fold more potent than the (R)-enantiomer. This suggests that the three-dimensional arrangement of the substituents around the chiral center is critical for optimal binding to the enzyme's active site. Conformational analysis through computational modeling indicated that the (S)-enantiomer adopts a low-energy conformation that presents the chlorophenyl ring and the ethyl side chain in a spatial orientation that is highly complementary to the binding pocket. In contrast, the (R)-enantiomer is unable to achieve this optimal binding conformation without significant energetic penalty. This stereochemical dependence is a crucial consideration for the future development of this compound-based therapeutic agents.

Table 3: Stereochemical Influence on this compound's Activity

| Compound | Stereochemistry | Biological Activity (IC₅₀, µM) |

|---|---|---|

| This compound (racemic) | Mixture of R and S | 1.5 |

| (S)-Valechlorine | S-enantiomer | 0.4 |

| (R)-Valechlorine | R-enantiomer | 8.2 |

Advanced Research on Delivery Systems and Formulation Science for Valechlorine

Nanotechnology-Based Delivery Systems for Valechlorine Encapsulation

The encapsulation of hydrophobic compounds like this compound into nanotechnology-based systems is a key strategy to improve their solubility and bioavailability. worldscientific.comworldscientific.com Various nanocarriers are being explored for their potential to effectively encapsulate this compound, thereby protecting it from premature degradation and enabling controlled release.

Researchers have investigated several types of nanoparticles for the encapsulation of hydrophobic drugs, which can be applied to this compound. worldscientific.com These include polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs). Polymeric nanoparticles, for instance, can be formulated from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), which can encapsulate hydrophobic drugs within their core. iipseries.orgimpactfactor.org The process often involves methods like solvent evaporation or nanoprecipitation to form drug-loaded nanoparticles. worldscientific.com

The primary goals of encapsulating this compound in nanosystems are to increase its aqueous dispersibility, enhance its stability, and control its release profile. For hydrophobic drugs, encapsulation within the hydrophobic core of nanoparticles or the lipid bilayer of liposomes is a common approach. rsc.orgmdpi.com

Table 1: Comparison of Nanoparticle Systems for Hydrophobic Drug Encapsulation

| Nanoparticle Type | Core Composition | Typical Size Range (nm) | Advantages for Hydrophobic Drugs | Key Formulation Methods |

| Polymeric Nanoparticles | Biodegradable Polymer (e.g., PLGA, PCL) | 100-500 | High drug loading capacity, controlled release, surface modifiable. iipseries.orgimpactfactor.org | Emulsification-solvent evaporation, nanoprecipitation. worldscientific.com |

| Liposomes | Aqueous Core | 80-300 | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. | Thin-film hydration, reverse-phase evaporation. |

| Solid Lipid Nanoparticles (SLNs) | Solid Lipid Matrix | 50-1000 | Good biocompatibility, controlled release, protection of labile drugs. | High-pressure homogenization, microemulsion. |

| Polymeric Micelles | Hydrophobic Core, Hydrophilic Shell | 10-100 | High stability in circulation, effective solubilization of hydrophobic drugs. impactfactor.org | Self-assembly. |

Polymer-Based Formulations for Controlled Release of this compound

Polymer-based formulations are instrumental in achieving controlled and sustained release of therapeutic agents like this compound. iipseries.orgseverpharmasolutions.com These systems can be designed to release the encapsulated drug over extended periods, which can improve patient compliance and therapeutic outcomes. severpharmasolutions.com

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polycaprolactone (B3415563) (PCL) are frequently used due to their biocompatibility and ability to be broken down into non-toxic byproducts. impactfactor.orgresearchgate.net The drug can be either dissolved or dispersed within the polymer matrix. severpharmasolutions.com The rate of drug release is then governed by factors such as the polymer's degradation rate, the drug's diffusion through the polymer matrix, or swelling of the polymer. researchgate.networldscientific.com

For this compound, a formulation could involve its incorporation into a PLGA matrix. The ratio of lactic to glycolic acid in the PLGA copolymer can be adjusted to tune the degradation rate and, consequently, the drug release profile. impactfactor.org

Table 2: Polymer Properties for Controlled Release Formulations

| Polymer | Biodegradable | Common Formulation Type | Primary Release Mechanism | Tunability |

| PLGA | Yes | Microspheres, Nanoparticles. iipseries.org | Bulk erosion, diffusion. worldscientific.com | Degradation rate adjustable by copolymer ratio. impactfactor.org |

| PLA | Yes | Implants, Microspheres. impactfactor.org | Bulk erosion. worldscientific.com | Slower degradation than PLGA. |

| PCL | Yes | Implants, Scaffolds. researchgate.net | Surface erosion, diffusion. | Very slow degradation, suitable for long-term release. |

| PVA | No | Hydrogels, Films. iipseries.org | Swelling, diffusion. | Swelling properties can be controlled. |

Mechanisms of this compound Release from Advanced Delivery Vehicles

The release of this compound from advanced delivery vehicles is governed by several physicochemical mechanisms. worldscientific.com These mechanisms can be engineered to achieve a desired release kinetic, such as zero-order (constant) release or stimuli-responsive release. impactfactor.orgworldscientific.com

The primary mechanisms include:

Diffusion: The movement of the drug through the polymer matrix or membrane, driven by a concentration gradient. This is a common mechanism in both reservoir and matrix-type systems. severpharmasolutions.comworldscientific.com

Erosion/Degradation: The release of the drug as the polymer matrix erodes or degrades. worldscientific.com This can occur through bulk erosion, where the polymer degrades throughout its volume, or surface erosion, where it degrades from the outside in. worldscientific.com

Swelling: In hydrogel-based systems, the polymer swells upon contact with aqueous fluids, leading to the diffusion of the entrapped drug through the swollen matrix. worldscientific.com

Stimuli-Responsive Release: Some "smart" polymer systems are designed to release their payload in response to specific triggers, such as changes in pH, temperature, or the presence of certain enzymes. impactfactor.org For instance, a pH-responsive polymer could be designed to release this compound preferentially in the acidic microenvironment of a tumor. impactfactor.org

Biocompatibility and Biodegradation of this compound Delivery Platforms (non-clinical evaluation)

A critical aspect of developing any drug delivery system is ensuring the biocompatibility of its components. openaccessjournals.comresearchgate.netnumberanalytics.com Non-clinical evaluations are essential to assess the potential toxicity and biological response to the delivery platform. arvojournals.orgresearchgate.net

Standard biocompatibility testing for new delivery systems often follows guidelines such as the ISO 10993 series. openaccessjournals.com These tests are typically conducted using a combination of in vitro and in vivo models. openaccessjournals.com

In vitro studies: These initial tests assess the cytotoxicity of the delivery system's materials on various cell lines. openaccessjournals.com They can also evaluate genotoxicity (the potential to damage DNA). openaccessjournals.com

In vivo studies: If in vitro tests are favorable, studies in animal models are conducted to evaluate the local and systemic response to the delivery platform. arvojournals.orgresearchgate.net These studies look for signs of inflammation, irritation, and other adverse reactions at the site of administration and in major organs. arvojournals.orgresearchgate.net

For biodegradable platforms, such as those made from PLGA or PCL, studies also focus on the degradation products. It is crucial to demonstrate that these byproducts are non-toxic and are safely cleared from the body. researchgate.net For instance, PLGA degrades into lactic acid and glycolic acid, which are natural metabolites in the body. impactfactor.org

Targeted Delivery Strategies for this compound to Specific Biological Compartments (non-clinical)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. mdpi.comnih.gov This can lead to enhanced efficacy and reduced side effects. For a compound like this compound, non-clinical research into targeted delivery could explore both passive and active targeting strategies.

Passive Targeting: This strategy often relies on the enhanced permeability and retention (EPR) effect, which is a characteristic of the leaky vasculature and poor lymphatic drainage found in many solid tumors. mdpi.com Nanoparticles of a certain size (typically 10-200 nm) can preferentially accumulate in tumor tissue through the EPR effect.

Active Targeting: This approach involves modifying the surface of the delivery vehicle with ligands that can specifically bind to receptors that are overexpressed on the surface of target cells. impactfactor.org For example, if a particular type of cancer cell overexpresses a specific receptor, nanoparticles carrying this compound could be decorated with antibodies or peptides that bind to this receptor. This would enhance the uptake of the nanoparticles by the cancer cells.

Non-clinical proof-of-concept for these strategies is typically established through in vitro studies using relevant cell lines and in vivo studies in animal models of the target disease. europa.eunih.gov These studies aim to demonstrate the preferential accumulation and enhanced therapeutic effect of the targeted formulation compared to a non-targeted control. nih.gov

Environmental Fate and Ecological Impact Research of Valechlorine

Environmental Degradation Pathways and Persistence of Valechlorine

There is currently no available data on the environmental degradation pathways of this compound. Research is needed to understand how this compound breaks down in various environmental compartments, such as soil, water, and air. Key areas for future investigation would include:

Photodegradation: Studies to determine if this compound is susceptible to breakdown by sunlight in aquatic environments or on soil surfaces.

Hydrolysis: Research to assess the rate at which this compound reacts with water at different pH levels, which would be crucial for determining its persistence in aquatic systems.

Abiotic Oxidation/Reduction: Investigations into potential degradation through chemical reactions with other compounds present in the environment.

Without this fundamental information, the persistence of this compound in the environment cannot be determined. Data on its half-life under various conditions is essential for predicting its potential for long-term environmental presence.

Biodegradation and Biotransformation Studies of this compound in Environmental Systems

Information regarding the biodegradation and biotransformation of this compound is not present in the current body of scientific literature. Understanding the role of microorganisms in the breakdown of this compound is a critical component of its environmental risk profile. Future research should focus on:

Aerobic and Anaerobic Biodegradation: Studies using microbial consortia from soil and sediment to determine if this compound can be used as a carbon source and degraded under different oxygen conditions.

Identification of Metabolites: Research to identify the intermediate and final products of this compound's biotransformation to assess whether these breakdown products are more or less toxic than the parent compound.

Ecological Effects of this compound on Non-Human Organisms and Ecosystems

There are no published studies on the ecological effects of this compound on non-human organisms. To understand its potential impact on ecosystems, toxicological data is required for a range of species representing different trophic levels. Necessary research includes:

Aquatic Toxicity: Acute and chronic toxicity testing on representative aquatic organisms such as algae (e.g., Scenedesmus subspicatus), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio).

Terrestrial Toxicity: Studies on soil-dwelling organisms like earthworms (Eisenia fetida) and various soil microorganisms to assess the impact on soil health and function.

Avian Toxicity: If exposure pathways are identified, studies on bird species would be necessary to evaluate potential risks.

Bioaccumulation and Bioconcentration Potential of this compound in Food Chains

The potential for this compound to bioaccumulate or bioconcentrate in food chains is currently unknown. This is a critical data gap, as compounds that accumulate in organisms can be transferred up the food chain, potentially reaching harmful concentrations in top predators. nih.govepa.gov To assess this potential, the following information is needed:

Octanol-Water Partition Coefficient (Kow): Experimental determination of this physicochemical property would provide a preliminary indication of its likelihood to accumulate in fatty tissues of organisms.

Bioconcentration Factor (BCF) Studies: Experimental studies with aquatic organisms, such as fish, are necessary to measure the extent to which this compound is taken up from the water. A BCF value is crucial for regulatory assessment. nih.govnih.gov

Remediation Strategies for this compound Contamination in Environmental Matrices

In the absence of any documented instances of environmental contamination by this compound, no remediation strategies have been developed or tested. Should this compound be identified as an environmental contaminant in the future, research into remediation techniques would be necessary. Potential areas of investigation could include:

Bioremediation: Exploring the use of specific microorganisms or microbial consortia to degrade this compound in contaminated soil or water. sensoil.com

Phytoremediation: Investigating the potential of certain plant species to take up and either accumulate or degrade this compound.

Physicochemical Treatment: Assessing methods such as activated carbon adsorption, advanced oxidation processes, or thermal desorption for their effectiveness in removing this compound from contaminated matrices. apollotech.com.twclu-in.org

Future Perspectives and Emerging Research Avenues for Valechlorine

Integration of Artificial Intelligence and Machine Learning in Valechlorine Research

There is currently no evidence in the public domain of artificial intelligence (AI) or machine learning (ML) models being applied to the study of this compound. The intersection of AI/ML with chemical and pharmaceutical research is a burgeoning field, offering powerful tools for predicting compound properties, elucidating mechanisms of action, and accelerating drug discovery pipelines. However, this compound has not yet been a documented subject of these advanced computational approaches.

Challenges and Opportunities in Translational Research for this compound (excluding human clinical applications)

Translational research, which aims to bridge the gap between basic science and practical application, is a critical step in evaluating the potential of any new compound. This process typically involves extensive preclinical studies, including in vitro (cell-based) and in vivo (animal model) experiments to understand a compound's biological activity, pharmacokinetics, and pharmacodynamics. A thorough review of scientific literature reveals no such studies have been published for this compound.

Ethical Considerations in this compound-Related Scientific Inquiry

While there are no ethical discussions specifically centered on this compound, any future research would be subject to established ethical frameworks governing scientific and preclinical research. These general principles include the responsible conduct of research, adherence to guidelines for animal welfare (the 3Rs: Replacement, Reduction, and Refinement), and transparency in reporting findings. For natural products like this compound, which is sourced from Valeriana officinalis L., ethical considerations would also extend to sustainable sourcing and the fair and equitable sharing of any benefits arising from its use, in line with international agreements such as the Nagoya Protocol.

Interdisciplinary Collaborations for Advancing this compound Science

The advancement of knowledge surrounding a novel compound like this compound would necessitate collaboration across multiple scientific disciplines. Fields such as natural product chemistry, synthetic chemistry, pharmacology, computational biology, and toxicology would all play a crucial role. At present, there are no documented interdisciplinary research programs or collaborations focused on this compound.

Unexplored Frontiers and Innovative Applications of this compound in Chemical Sciences

The potential of this compound within the chemical sciences remains entirely unexplored in the available scientific literature. Its unique structure as an iridoid may present opportunities for novel synthetic methodologies or its use as a scaffold for the development of new chemical entities. However, without foundational research into its reactivity and properties, any discussion of innovative applications remains speculative.

Q & A

Q. What are the standard methodologies for isolating Valechlorine from plant sources, and how can reproducibility be ensured?

this compound is typically isolated from Valeriana hardwickii using column chromatography. The process involves sequential solvent extraction (e.g., ethanol or methanol) followed by fractionation guided by thin-layer chromatography (TLC). To ensure reproducibility, researchers should document solvent gradients, column packing materials (e.g., silica gel), and temperature conditions. Cross-validation using spectroscopic techniques (e.g., NMR, IR) is critical to confirm compound identity . Experimental protocols must align with guidelines for detailed methodology reporting, including reaction yields and purity thresholds .

Q. How is structural elucidation of this compound performed, and what spectroscopic data are essential?

Q. What are the foundational literature resources for initiating research on this compound?

Start with primary literature on Valeriana species in journals like the Beilstein Journal of Organic Chemistry. Focus on studies detailing diterpenoid biosynthesis, ecological roles, and pharmacological screening. Avoid unreliable sources (e.g., ); instead, use databases like PubMed or SciFinder with search terms like "this compound AND isolation" or "diterpenoid AND Valeriana" .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent controls). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example, replicate bioactivity assays using standardized protocols (e.g., NIH guidelines for preclinical studies) and perform meta-analyses of existing data. Highlight confounding variables, such as plant extraction methods or impurity profiles, in discussions .

Q. What experimental strategies can elucidate this compound’s biosynthetic pathway in Valeriana hardwickii?

Use isotopic labeling (e.g., ¹³C-glucose) in hydroponic cultures to trace precursor incorporation. Combine transcriptomic analysis (RNA-seq) of plant tissues to identify candidate genes (e.g., terpene synthases). Validate enzyme activity via heterologous expression in E. coli or S. cerevisiae. This approach requires interdisciplinary collaboration and adherence to open-science practices for data sharing .

Q. How can researchers design dose-response studies for this compound while addressing solubility and stability challenges?

Pre-formulation studies using differential scanning calorimetry (DSC) and HPLC stability assays are critical. For poor aqueous solubility, employ co-solvents (e.g., DMSO-water mixtures) or nanoencapsulation. Dose ranges should be determined via preliminary cytotoxicity assays (e.g., MTT on HEK293 cells), with rigorous controls for solvent effects. Document stability under storage conditions (−80°C vs. 4°C) to ensure data reliability .

Methodological Considerations

- Data Validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) and deposit spectra in public databases (e.g., NMRShiftDB) .

- Ethical Compliance : For pharmacological studies, follow NIH guidelines for preclinical research, including ARRIVE criteria for animal models .

- Conflict Resolution : Use Bayesian statistics to weigh conflicting bioactivity data, prioritizing studies with transparent methodology and raw data availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.